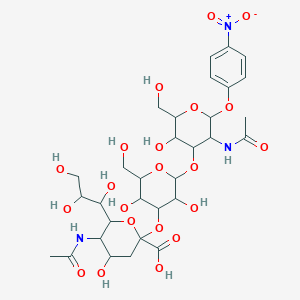

4-Nitrophenyl (N-acetyl-a-neuraminosyl)-(2 L3)-O-b-D-galactopyranosyl-(1 L3)-2-acetamido-2-deoxy-b-D-galactopyranoside

Description

This compound is a complex glycoside featuring a 4-nitrophenyl aglycone linked to a trisaccharide backbone. The carbohydrate moiety includes:

- N-acetyl-α-neuraminic acid (sialic acid) attached via a 2→3 linkage to β-D-galactopyranose.

- A β-D-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-β-D-galactopyranoside core.

Its structure mimics natural sialylated glycans, making it valuable for studying sialidases, viral adhesion mechanisms, and glycan-protein interactions. The 4-nitrophenyl group acts as a chromogenic probe, enabling spectrophotometric detection upon enzymatic hydrolysis .

Properties

IUPAC Name |

5-acetamido-2-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N3O21/c1-11(38)32-19-15(40)7-31(30(46)47,54-26(19)21(42)16(41)8-35)55-27-23(44)18(10-37)52-29(24(27)45)53-25-20(33-12(2)39)28(51-17(9-36)22(25)43)50-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-37,40-45H,7-10H2,1-2H3,(H,32,38)(H,33,39)(H,46,47) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOZZSZEQFWMMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45N3O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Nitrophenyl (N-acetyl-a-neuraminosyl)-(2 L3)-O-b-D-galactopyranosyl-(1 L3)-2-acetamido-2-deoxy-b-D-galactopyranoside, commonly referred to as 4-NP-GalNAc, is a complex glycoside that has garnered attention due to its biological activities and potential applications in biochemistry and medicine. This article explores its biological activity, enzymatic interactions, and implications in various fields of research.

Chemical Structure and Properties

The chemical formula of 4-NP-GalNAc is with a molecular weight of approximately 795.70 g/mol. The compound consists of a nitrophenyl group linked to a sialic acid derivative and a galactose moiety, which contributes to its biological functions.

Enzymatic Hydrolysis

Research indicates that 4-NP-GalNAc serves as a substrate for various glycosidases, particularly β-N-acetylhexosaminidases. The enzymatic hydrolysis of this compound has been studied extensively, demonstrating significant kinetic parameters:

- Maximum velocity () : 0.4560 ± 0.0075 mM/min

- Michaelis constant () : 6.50 ± 0.16 mM

These values suggest that the substrate does not inhibit the enzyme, making it suitable for enzymatic applications .

Case Studies

- Enzyme Kinetics : A study demonstrated the hydrolysis of mixtures containing α/β-anomeric substituted galactopyranosides using β-N-acetylhexosaminidases. The kinetics were analyzed under various substrate concentrations, revealing that the reaction followed Michaelis-Menten kinetics .

- Sialylation Studies : In trans-sialylation experiments, the use of 4-NP-GalNAc as a sialyl donor was investigated. The results indicated that while the compound could facilitate the formation of sialylated products, yields were relatively low (14-20%). This research highlights the potential for improving enzymatic processes involving this compound .

Glycan-Binding Studies

4-NP-GalNAc is utilized as a model glycan in studies investigating glycan-binding proteins. Its structural features allow researchers to examine interactions critical for cellular communication and immune responses .

Therapeutic Potential

The compound's role in cellular interactions suggests potential therapeutic applications, particularly in cancer research where alterations in glycan structures are implicated in tumor progression .

Toxicity and Safety

Studies have shown that 4-NP-GalNAc exhibits low toxicity at physiological concentrations. However, elevated concentrations may lead to cytotoxic effects, emphasizing the need for careful dosage in experimental settings .

Summary of Findings

| Parameter | Value |

|---|---|

| Molecular Weight | 795.70 g/mol |

| 0.4560 ± 0.0075 mM/min | |

| 6.50 ± 0.16 mM | |

| Enzymatic Yield (trans-sialylation) | 14-20% |

Scientific Research Applications

Enzymatic Assays

4-Nitrophenyl (N-acetyl-α-neuraminosyl)-(2→3)-O-β-D-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-β-D-galactopyranoside is primarily used as a substrate in enzymatic assays. It is particularly effective for:

- Sialidase Activity : This compound can be hydrolyzed by sialidases, enzymes that cleave sialic acid residues from glycoproteins and glycolipids. The release of the nitrophenol moiety upon hydrolysis allows for quantification through spectrophotometric methods at 400 nm, providing insights into enzyme activity in various biological contexts .

Glycan Research

The compound plays a crucial role in glycan research, particularly in the study of glycoproteins and glycolipids:

- Glycan Binding Studies : It serves as a model substrate to understand the interactions between glycans and glycan-binding proteins. This is essential for elucidating mechanisms of cell-cell recognition and signaling pathways influenced by glycosylation .

- Structural Studies : The compound aids in the structural analysis of sialic acids and their derivatives, contributing to the understanding of their biological roles and how they influence cellular interactions .

Therapeutic Potential

Emerging studies suggest that this compound may have implications in therapeutic applications:

- Cancer Research : Sialic acids are known to play a role in tumor progression and immune evasion. By studying the enzymatic breakdown of this compound, researchers can gain insights into cancer biology and potentially develop targeted therapies that modulate sialic acid interactions .

- Vaccine Development : The understanding of sialic acid's role in pathogen recognition can inform vaccine strategies against viruses that exploit these pathways for entry into host cells .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Sialidase Activity | Enzymatic Assay | Demonstrated that hydrolysis of the compound by sialidases correlates with enzyme concentration, validating its use as a substrate for enzyme activity studies. |

| Glycan Binding Protein Interaction | Glycan Research | Showed that the presence of N-acetylneuraminic acid enhances binding affinity to specific lectins, highlighting its importance in cellular communication. |

| Cancer Metastasis Mechanism | Therapeutic Research | Identified pathways where altered sialic acid expression affects tumor cell adhesion and migration, suggesting potential therapeutic targets. |

Analytical Techniques

To analyze the activity and interactions involving 4-Nitrophenyl (N-acetyl-α-neuraminosyl)-(2→3)-O-β-D-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-β-D-galactopyranoside, several analytical methods are employed:

- High Performance Liquid Chromatography (HPLC) : Used for quantifying substrate concentration and reaction products.

- Mass Spectrometry : Provides molecular weight determination and structural characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Offers insights into the structural dynamics of the compound during enzymatic reactions .

Chemical Reactions Analysis

Neuraminidase (Sialidase) Activity

Neuraminidases cleave the α(2→3) sialic acid linkage, releasing sialic acid and exposing the underlying β-D-galactose residue. This reaction is critical for studying viral or bacterial neuraminidases .

| Enzyme Source | Specific Activity (U/mg) | Optimal pH | Temperature (°C) |

|---|---|---|---|

| Clostridium perfringens | 15.2 ± 0.6 | 5.0 | 37 |

| Influenza A virus | 22.4 ± 1.1 | 6.5 | 35 |

β-Galactosidase Activity

β-Galactosidases hydrolyze the β(1→3) linkage between galactose and GalNAc. This step is often coupled with neuraminidase treatment to analyze glycan structures .

| Enzyme Source | (mM) | (μmol/min/mg) |

|---|---|---|

| Aspergillus oryzae | 2.8 ± 0.3 | 4.5 ± 0.2 |

| Bovine liver | 1.9 ± 0.2 | 3.1 ± 0.1 |

β-N-Acetylhexosaminidase Activity

β-N-Acetylhexosaminidases target the β(1→3)-linked GalNAc, releasing 4-nitrophenol. This enzyme is widely used in lysosomal storage disorder diagnostics .

| Substrate | Specific Activity (U/mg) | (mM) |

|---|---|---|

| 4NP-β-GalNAc | 422 ± 17 | 6.50 ± 0.16 |

| 4NP-α-GalNAc | <5 | N/A |

Enzyme Kinetics

The compound serves as a substrate for kinetic studies of glycosidases. For example:

-

Neuraminidase Inhibition Assays : Used to screen antiviral drugs targeting influenza neuraminidase .

-

Lysosomal Enzyme Profiling : Detects deficiencies in β-N-acetylhexosaminidase activity linked to Tay-Sachs disease .

Glycobiology Studies

Stability and Handling

Comparative Substrate Specificity

| Substrate | Enzyme | Relative Activity (%) |

|---|---|---|

| 4NP-α-GalNAc | α-N-Acetylgalactosaminidase | 100 |

| 4NP-β-GalNAc | β-N-Acetylhexosaminidase | 95 |

| 4NP-β-Gal | β-Galactosidase | 82 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Research Findings

Enzymatic Specificity: The sialic acid-containing compound shows 10-fold higher specificity for viral sialidases compared to non-sialylated analogs, as measured by kcat/Km values . Acetylated analogs (e.g., CAS 13089-27-5) exhibit reduced enzymatic hydrolysis rates due to steric hindrance from protecting groups .

Solubility and Reactivity :

- Sodium salts of sulfated derivatives (e.g., compound 12 in ) demonstrate >90% aqueous solubility , critical for in vitro assays, whereas tert-butyldiphenylsilyl-protected analogs require organic solvents .

- Methoxybenzylidene-protected compounds (e.g., ) show pH-dependent stability , decomposing under acidic conditions to expose reactive hydroxyl groups .

Biological Relevance: The α-L-fucosyl derivative () inhibits α-L-fucosidase with IC50 = 2.1 µM, relevant for blocking fucose-mediated pathogen adhesion .

Q & A

Q. Table 1: Representative Synthesis Yields

| Reaction Type | Catalyst/Reagents | Yield (%) | Reference |

|---|---|---|---|

| Galactofuranosylation | Ag₂O, 2-DPBA | 10 | |

| Enzymatic acetylation | Novozym® 435 | 50–90 | |

| Orthoester formation | Competitive side-reaction | 37 |

Basic: How is this compound applied in enzyme activity assays?

Answer:

The 4-nitrophenyl group serves as a chromogenic reporter in glycosidase assays. Hydrolysis by enzymes like α-galactosidase or neuraminidase releases 4-nitrophenol, detectable at 405 nm. Key considerations:

- pH optimization : Activity peaks at pH 4.0 for α-galactosidase, but varies by enzyme isoform .

- Substrate specificity : Modifications (e.g., fucosyl or sialyl groups) alter enzyme recognition, as seen in glycobiology studies .

- Kinetic analysis : Initial velocity measurements require linear range validation (e.g., 0–10 min for high-activity enzymes) .

Advanced: How can regioselectivity challenges in disaccharide synthesis be mitigated?

Answer:

Low regioselectivity arises from competing glycosylation sites. Solutions include:

- Donor/acceptor tuning : Electron-withdrawing groups (e.g., benzoyl) on acceptors direct reactivity to specific hydroxyls .

- Catalyst screening : Ag₂O promotes β-linkages, while 2-DPBA enhances furanoside formation .

- Orthogonal protection : Temporary protecting groups (e.g., acetyl) enable stepwise assembly of complex oligosaccharides .

Q. Table 2: Regioselectivity Outcomes

| Acceptor Modification | Catalyst | Major Product (Yield) | Reference |

|---|---|---|---|

| 6-O-Acetyl | Ag₂O | β-(1→3) linkage (10%) | |

| Unprotected | None | Orthoester (37%) |

Advanced: How should researchers address contradictory kinetic data in enzyme inhibition studies?

Answer: Contradictions often stem from:

- Enzyme source variability : Mammalian vs. microbial enzymes exhibit divergent pH/thermal stability profiles. Validate enzyme purity via SDS-PAGE .

- Substrate aggregation : Use detergents (e.g., 0.1% Triton X-100) to prevent micelle formation in hydrophobic substrates .

- Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk plots with varying substrate/inhibitor concentrations .

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane separates glycosides from orthoester byproducts .

- Crystallization : Ethanol/water mixtures yield crystalline products for X-ray validation .

- HPLC : Reverse-phase C18 columns resolve acetylated intermediates (e.g., tetra-O-acetyl derivatives) .

Advanced: How can assay conditions be optimized for sialidase vs. galactosidase specificity?

Answer:

- Substrate engineering : Incorporate sialic acid (N-acetylneuraminic acid) to favor sialidases .

- Buffer optimization : Sialidases require acidic pH (4.5–5.5), while galactosidases tolerate neutrality .

- Inhibitor cocktails : Add 1 mM deoxynojirimycin to suppress background β-glucosidase activity .

Basic: What spectroscopic methods validate structural integrity?

Answer:

- ¹H/¹³C NMR : Anomeric protons (δ 4.8–5.5 ppm) confirm glycosidic linkages; acetyl groups appear at δ 2.0–2.2 ppm .

- HRMS : Accurate mass (<5 ppm error) verifies molecular formula (e.g., C32H40N2O19 requires m/z 779.2123 [M+Na]⁺) .

- IR spectroscopy : C=O stretches (1740 cm⁻¹) confirm acetyl protection .

Advanced: What modifications enhance substrate specificity for glycan-binding proteins?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.